molecular formula C16H17NO B271513 N-(4-ethylphenyl)-3-methylbenzamide

N-(4-ethylphenyl)-3-methylbenzamide

Cat. No.: B271513
M. Wt: 239.31 g/mol
InChI Key: HSWQMZXFLQTWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 4-ethyl-substituted aniline moiety. Benzamides with substituted aryl groups are widely explored in organic synthesis, particularly as intermediates in metal-catalyzed C–H functionalization reactions due to their ability to act as directing groups .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-13-7-9-15(10-8-13)17-16(18)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

HSWQMZXFLQTWAN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Directing Group Utility

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains an N,O-bidentate directing group (hydroxy and dimethyl groups on the ethyl chain).
  • Functionality : Facilitates metal coordination (e.g., Pd, Ru) in C–H activation, enabling regioselective functionalization. The hydroxyl and tertiary amine groups form a five-membered chelate with transition metals .
  • Synthesis: Achieved via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with acid chloride routes yielding higher efficiency (62% vs. 11% for carboxylic acid) .
  • Characterization : Confirmed by X-ray crystallography (SHELX refinement), NMR, IR, and GC-MS .
N-(4-Amino-3-methylphenyl)-N-ethylbenzamide (CAS 5856-00-8)
  • Structure: Features an ethyl group and amino substituent on the phenyl ring.
  • Applications : Likely used in pharmaceutical intermediates (e.g., kinase inhibitors) due to its amine functionality .
4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9)
  • Structure : Methoxy group at the para position of the benzamide.
  • Electronic Effects : The methoxy group is electron-donating, altering the electronic environment of the aromatic ring and influencing regioselectivity in reactions.
  • Synthesis : Typically synthesized via coupling reactions using HBTU or similar reagents .
2-Amino-N-(4-ethylphenyl)-3-methylbenzamide
  • Structure: Similar to the target compound but with an additional amino group at the 2-position.

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
N-(4-Ethylphenyl)-3-methylbenzamide* Not reported Likely low in H₂O Ethyl (electron-donating)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 81–83 Moderate in polar solvents Hydroxyl, tertiary amine
4-Methoxy-N-(3-methylphenyl)benzamide Not reported High in DMSO Methoxy
N-(4-Amino-3-methylphenyl)-N-ethylbenzamide Not reported High in DMF Amino, ethyl

*Predicted based on analog data.

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